Hydrazine sulfate

Description

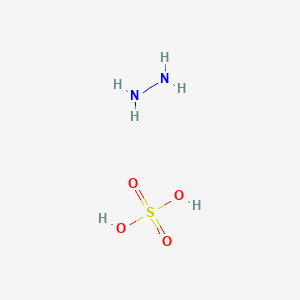

Structure

2D Structure

Propriétés

IUPAC Name |

hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2.H2O4S, H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13464-80-7, Array | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: Hydrazine, sulfate (2:1) | |

| Record name | Hydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020703 | |

| Record name | Hydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley] | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMPOSES (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL) | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |

| Record name | HYDRAZINE SULFATE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/50014%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

1.37 (NTP, 1992) - Denser than water; will sink, 1.378 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic crystals; glass like plates or prisms, White crystalline powder | |

CAS No. |

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N369SAT01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

489 °F (NTP, 1992), 254 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |

| Record name | HYDRAZINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Reagent: An In-depth Technical Guide to Theodor Curtius's 1887 Synthesis of Hydrazine Sulfate

Abstract

In the annals of synthetic chemistry, certain discoveries stand as foundational pillars upon which entire fields are built. The year 1887 marks one such milestone: the first isolation of hydrazine, accomplished by the German chemist Theodor Curtius.[1][2] This guide provides a detailed technical exploration of Curtius's seminal work, culminating in the synthesis of hydrazine sulfate. We will dissect the historical context of late 19th-century organic chemistry, elucidate the chemical principles underpinning the synthesis, present a reconstructed experimental protocol reflective of the era but informed by modern safety standards, and discuss the enduring legacy of this pivotal discovery for researchers, scientists, and drug development professionals.

Introduction: A World Before Hydrazine

The late 19th century was a period of explosive growth in organic chemistry. The vitalism theory had been largely supplanted, and chemists were grappling with the structure and reactivity of a rapidly expanding universe of carbon-based compounds.[3] Pioneers like Emil Fischer were laying the groundwork for understanding complex biomolecules, and the synthesis of novel functional groups was a primary frontier.[4] It was within this vibrant scientific landscape that Theodor Curtius, during his investigations into diazo compounds, unveiled a molecule that would become an indispensable tool in organic synthesis: hydrazine.[1][5]

Prior to Curtius's work, the N-N single bond of hydrazine was a novelty. His successful synthesis was not merely the creation of a new compound but the opening of a gateway to a vast array of derivatives, including hydrazones, azides, and various heterocyclic systems.[2] Curtius's initial isolation was in the form of its stable, crystalline salt, this compound (N₂H₄·H₂SO₄), by treating an organic diazide with dilute sulfuric acid.[2] This discovery was a direct precursor to his more widely known "Curtius Rearrangement," a powerful method for converting carboxylic acids to primary amines, which he formally published shortly after.[5][6]

Chemical Principles and Causality

While modern interpretations sometimes anachronistically suggest the use of pre-existing hydrazine to form the necessary azide intermediate, a more historically accurate account points to Curtius's extensive work with diazoacetic esters.[1][7] The synthesis can be understood as a multi-step process rooted in the chemistry of diazo compounds and acyl azides.

Core Reaction Pathway: The synthesis hinges on the formation of an acyl azide, which is then hydrolyzed under acidic conditions to release hydrazine, immediately trapped as the sulfate salt.

A plausible reconstruction of the synthesis, based on historical accounts of Curtius's work with diazoacetic esters, is as follows:

-

Saponification of Diazoacetic Ester: Curtius likely began by treating ethyl diazoacetate with a strong base, such as concentrated sodium hydroxide. This step hydrolyzes the ester to form the sodium salt of diazoacetic acid.

-

Acidification and Rearrangement: Subsequent treatment with a hot, dilute acid would have protonated the diazoacetate salt. While the primary goal was hydrolysis, the conditions were also ripe for a series of reactions that would ultimately lead to hydrazine. The exact mechanism from diazoacetic acid to hydrazine under these conditions is complex and not fully elucidated in historical texts, but it involves the decomposition of the unstable diazoacetic acid.

-

Formation and Hydrolysis of an Acyl Azide Intermediate: The key transformation involves the formation of an acyl azide-like species which, upon hydrolysis with dilute sulfuric acid, cleaves to liberate hydrazine (N₂H₄).

-

Precipitation of this compound: In the presence of sulfuric acid, the newly formed, basic hydrazine is immediately protonated and precipitates from the solution as the sparingly soluble and stable this compound salt. This precipitation drives the reaction to completion and allows for the isolation of the product.

This pathway avoids the logical inconsistency of requiring hydrazine as a starting material for its own synthesis and aligns with Curtius's documented research focus on diazo compounds.[1]

Reconstructed Experimental Protocol

The following protocol is a reconstruction based on historical descriptions of Curtius's method, augmented with modern safety practices. It is intended for informational and historical context; any attempt to replicate this work must be conducted by trained professionals in a suitable laboratory environment with stringent safety controls.

WARNING: Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be explosive.[8] Appropriate personal protective equipment (PPE), including safety goggles, face shield, lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a certified chemical fume hood.

Materials:

-

Ethyl diazoacetate

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Ice

-

Ethanol (for washing)

-

Glassware appropriate for reactions, filtration, and crystallization

Step-by-Step Methodology:

-

Saponification: In a flask cooled in an ice bath, cautiously add a stoichiometric amount of concentrated sodium hydroxide solution to ethyl diazoacetate with constant stirring. The reaction is exothermic and should be controlled to prevent excessive heat generation.

-

Acid Hydrolysis: Slowly and carefully add the resulting solution of sodium diazoacetate to a pre-heated solution of dilute sulfuric acid. The addition should be done portion-wise to control the effervescence and reaction rate. The solution is heated to facilitate the hydrolysis and decomposition.

-

Precipitation and Isolation: Upon cooling the reaction mixture, white crystalline this compound will precipitate out of the solution.[7] The flask should be placed in an ice bath to maximize crystal formation.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with cold distilled water to remove any residual acid and soluble impurities, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the purified this compound crystals in a desiccator. The final product should be a white crystalline powder.[9]

Data Presentation & Visualization

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | N₂H₄·H₂SO₄ | [9] |

| Molecular Weight | 130.13 g/mol | [9] |

| Appearance | White crystalline powder | [9] |

| Melting Point | 254 °C (decomposes) | [9] |

| Solubility in Water | Soluble | [9] |

Conceptual Workflow of Curtius's Synthesis

Caption: Reconstructed workflow of Curtius's 1887 this compound synthesis.

Safety and Handling in the Modern Laboratory

While Curtius operated with the safety standards of his time, handling this compound today requires stringent precautions. It is classified as toxic, a suspected human carcinogen, and corrosive.[8][10]

-

Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a face shield, a lab coat, and impervious gloves.[11][12] For weighing operations, a respirator with an appropriate cartridge may be necessary.[12]

-

Spill Response: In case of a spill, dampen the solid material with water to prevent dust formation before carefully sweeping it into a suitable container for disposal.[12] The area should then be decontaminated.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water.[10][12] For eye contact, rinse with water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek immediate medical attention.[10]

-

Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

Legacy and Impact

The isolation of this compound by Theodor Curtius was a monumental achievement that reverberated through the field of chemistry. Hydrazine and its derivatives quickly became vital reagents with wide-ranging applications:

-

Organic Synthesis: It is a cornerstone for synthesizing heterocycles, a key building block for pharmaceuticals and agrochemicals, and the basis for the Wolff-Kishner reduction.[7]

-

Pharmaceuticals: Hydrazine derivatives are integral to various drugs, including antimicrobial agents and antidepressants.[9] this compound itself has been investigated, though not widely approved, for its potential in cancer therapy.[7][9]

-

Industrial Applications: It serves as a potent reducing agent, a precursor to blowing agents for polymer foams, and an oxygen scavenger in water treatment to prevent corrosion.[9][13]

-

Propellants: Hydrazine is famously used as a high-energy rocket propellant.[2]

Curtius's work in 1887 did more than just add a new compound to the chemical lexicon; it provided a powerful new synthetic tool that continues to enable innovation in drug development, materials science, and beyond. His methodical approach and insightful investigation into the chemistry of nitrogen compounds laid a crucial piece of the foundation upon which modern organic chemistry is built.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

A Comprehensive Technical Guide to the Laboratory-Scale Preparation of Hydrazine Sulfate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preparation of hydrazine sulfate from hydrazine and sulfuric acid. It moves beyond a simple recitation of steps to explore the underlying chemical principles, process optimization, safety protocols, and analytical validation required for producing a high-purity, reliable reagent.

Strategic Overview: The Role and Advantage of this compound

Hydrazine (N₂H₄) is a powerful reducing agent and a versatile building block in organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and blowing agents.[1] However, anhydrous hydrazine is a volatile, highly toxic, and dangerously reactive liquid, posing significant handling and storage challenges.[1][2]

The conversion of hydrazine to its sulfate salt, N₂H₆SO₄ (more accurately represented as the hydrazinium salt [N₂H₅]⁺[HSO₄]⁻), provides a strategic solution to these challenges.[3][4] this compound is a white, crystalline, non-volatile solid that is significantly more stable and less susceptible to atmospheric oxidation during storage.[3][4][5] This stability makes it the preferred source of hydrazine for many laboratory and industrial applications, where the free base can be generated in situ as needed.[3][6] This guide focuses on the direct neutralization method, the most straightforward and common approach for its preparation.

Core Chemical Principles: An Acid-Base Neutralization

The synthesis of this compound is a classic acid-base neutralization reaction. Hydrazine is a weak base (analogous to ammonia), and sulfuric acid is a strong acid. The reaction proceeds via the protonation of one of the nitrogen atoms in the hydrazine molecule.

Reaction Mechanism: The lone pair of electrons on a nitrogen atom in hydrazine acts as a proton acceptor (a Brønsted-Lowry base), while sulfuric acid acts as the proton donor.

N₂H₄ + H₂SO₄ → [N₂H₅]⁺[HSO₄]⁻

This reaction is highly exothermic, a critical factor that dictates the entire experimental protocol. The 1:1 stoichiometry is paramount; a significant excess of hydrazine could potentially lead to the formation of dithis compound, [(N₂H₅)₂]SO₄, while excess sulfuric acid will remain as a corrosive impurity in the final product.[7]

Caption: Acid-base neutralization of hydrazine.

Detailed Experimental Protocol: Direct Neutralization

This protocol details the controlled synthesis of this compound from hydrazine hydrate and concentrated sulfuric acid. The causality behind each step is explained to ensure a reproducible and safe outcome.

3.1. Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50-64% aqueous solution | Hydrazine source |

| Sulfuric Acid (H₂SO₄) | 98% concentrated, ACS grade | Acid source |

| Distilled/Deionized Water | High purity | Solvent, heat sink |

| Isopropanol or Ethanol | 99%, cold | Washing agent |

| Magnetic Stirrer with Stir Bar | --- | Homogenization, heat dissipation |

| Beakers/Erlenmeyer Flasks | Borosilicate glass | Reaction vessel, reagent prep |

| Graduated Cylinders | --- | Volume measurement |

| Dropping Funnel | --- | Controlled reagent addition |

| Ice Bath | --- | Temperature control |

| Büchner Funnel & Filter Flask | --- | Product isolation |

| Filter Paper | Whatman Grade 1 or equivalent | Solid-liquid separation |

| Glass Stirring Rod | --- | Manual mixing |

| Vacuum Desiccator | --- | Product drying |

3.2. Step-by-Step Methodology

Caption: Experimental workflow for this compound synthesis.

-

Prepare Diluted Sulfuric Acid: In a fume hood, place 100 mL of distilled water into a 500 mL beaker situated in an ice bath on a magnetic stirrer. Crucially, slowly and carefully add 20 mL of concentrated (98%) sulfuric acid to the water while stirring. This "acid-to-water" sequence is a fundamental safety rule to manage the intense heat of hydration.[8][9] Allow the solution to cool to below 10°C.

-

Prepare Hydrazine Solution: In a separate beaker, prepare a solution of hydrazine by measuring the stoichiometric equivalent required to react with the sulfuric acid. For 20 mL of 98% H₂SO₄ (approx. 0.36 moles), you would need approximately 18 g of 100% hydrazine hydrate (N₂H₄·H₂O), which corresponds to roughly 30 mL of a 64% solution. Dilute this with 50 mL of cold distilled water.

-

Controlled Reaction: Place the beaker containing the cold, diluted sulfuric acid on the magnetic stirrer in the ice bath. Fill a dropping funnel with the prepared hydrazine solution.

-

Slow Addition and Precipitation: Begin adding the hydrazine solution dropwise to the vigorously stirring sulfuric acid solution.[10] The rate of addition must be controlled to keep the internal temperature of the reaction mixture below 10°C. A white precipitate of this compound will begin to form as the reaction proceeds, as its solubility in cold, acidic water is low.[3][6]

-

Crystallization and Digestion: Once the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period ensures the reaction goes to completion and maximizes the precipitation of the product.[10]

-

Isolation and Washing: Isolate the white crystals by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two small portions of ice-cold distilled water to remove any residual sulfuric acid, followed by a wash with cold isopropanol or ethanol to displace the water and facilitate drying.[10][11]

-

Drying: Carefully transfer the crystalline product to a watch glass or petri dish and dry to a constant weight in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride).

Process Validation: Causality and Quality Control

A protocol is only as robust as the understanding behind it. The following points are critical for process control and validation.

-

Temperature Authority: Maintaining a low temperature (0-10°C) is the single most important parameter.[3] It prevents the violent exotherm from causing boiling and dangerous splattering, and it minimizes the potential decomposition of hydrazine. Furthermore, the solubility of this compound decreases significantly at lower temperatures, directly increasing the isolated yield.[12]

-

Purity Assurance: The primary impurity is often residual sulfuric acid. Thorough washing is essential. The purity of the final product can be quantitatively determined using iodometric titration, where hydrazine is oxidized by a known excess of iodine, and the remaining iodine is back-titrated with a standard sodium thiosulfate solution.[13] Purity levels exceeding 99% are achievable with careful technique.[14]

-

Alternative Starting Materials: While this guide details direct neutralization, it is common in industrial settings to generate hydrazine in situ and immediately convert it to the sulfate salt. Methods like the Hypochlorite-Ketazine process involve reacting ammonia and a ketone with sodium hypochlorite, followed by hydrolysis of the resulting ketazine with sulfuric acid to yield this compound directly.[4][6] This avoids handling pure hydrazine entirely.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Hydrazinium hydrogen sulfate | [3] |

| Chemical Formula | N₂H₆SO₄ or [N₂H₅]⁺[HSO₄]⁻ | [3][15] |

| Molar Mass | 130.12 g/mol | [3][5] |

| Appearance | White crystalline powder or colorless crystals | [3][5][15] |

| Melting Point | 254 °C (decomposes) | [3][12][15] |

| Density | 1.37 g/cm³ | [3] |

| Solubility in Water | 30 g/L at 20°C; freely soluble in hot water | [3][5][12] |

| pH of Solution | ~1.3 - 1.5 (0.2 M or 50 g/L solution) | [5][12] |

Mandatory Safety Protocols: A Self-Validating System

The synthesis and handling of hydrazine derivatives demand an uncompromising commitment to safety. The protocol is designed to be self-validating by minimizing risks at each step.

-

Hazard Assessment:

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[4][16] Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive; causes severe burns upon contact.[9] Its reaction with water is violently exothermic.

-

This compound (Product): Toxic and a potential carcinogen.[3][12] Ingestion can cause nausea, vomiting, and neurotoxicity.[3][12]

-

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[17][18]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Spill & Waste Management: Have a spill kit ready. Acid spills should be neutralized with a weak base like sodium bicarbonate. All chemical waste, including filtrates and contaminated materials, is considered hazardous and must be collected in properly labeled containers for disposal according to institutional and local regulations.[12][18]

Applications in Drug Development and Research

The utility of this compound stems from its role as a stable and reliable source of the hydrazine moiety.

-

Synthetic Intermediate: It is a key precursor in the synthesis of heterocyclic compounds like pyrazoles and pyridazines, which form the core of many pharmaceutical agents. It is also used to create hydrazides and hydrazones, essential intermediates in the production of drugs for tuberculosis, depression, and microbial infections.[15][19]

-

Reducing Agent: In organic synthesis, it serves as a reducing agent, for example, in the reduction of nitro groups or in variants of the Wolff-Kishner reduction.[1][15][19]

-

Analytical Reagent: It is used in analytical chemistry as a reducing agent in titrations and for testing for metals like arsenic.[3]

Conclusion

The preparation of this compound via direct acid-base neutralization is a fundamental and vital procedure for laboratories requiring a safer, more stable alternative to pure hydrazine. Success hinges on a thorough understanding of the reaction's exothermic nature and the implementation of meticulous temperature control. By adhering to the detailed protocols for synthesis, purification, and safety outlined in this guide, researchers can confidently produce a high-purity reagent suitable for demanding applications in chemical synthesis and pharmaceutical development.

References

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Make this compound by the Hypochlorite Ketazine Process - the Complete Guide. - Instructables [instructables.com]

- 7. US2682446A - Process for making this compound - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Preparation of this compound (Hofmann Degradation) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CCOHS: Sulfuric Acid [ccohs.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. chembk.com [chembk.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN112047312A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. chemiis.com [chemiis.com]

- 16. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Sciencemadness Discussion Board - Preparation of this compound (Hofmann Degradation) - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. site.jjstech.com [site.jjstech.com]

- 19. nbinno.com [nbinno.com]

Chemical formula and molecular weight of hydrazine sulfate.

An In-Depth Technical Guide to Hydrazine Sulfate for Scientific Professionals

Introduction: Unveiling a Versatile Reagent

This compound ((N₂H₅)₂SO₄ or N₂H₄·H₂SO₄) is an inorganic salt formed from the reaction of hydrazine with sulfuric acid.[1][2] It presents as a white, crystalline, water-soluble solid that is notably more stable and less volatile than its parent compound, hydrazine.[1][3] This enhanced stability makes it a preferred reagent in numerous laboratory and industrial settings.[3] For researchers, scientists, and drug development professionals, this compound is not merely a chemical curiosity but a potent and versatile tool. Its applications range from a fundamental building block in the synthesis of complex organic molecules to a powerful reducing agent in analytical chemistry.[2][4] This guide provides a comprehensive overview of its core chemical identity, physicochemical properties, synthesis, applications, and critical safety protocols, grounded in authoritative scientific data.

Core Chemical Identity: Formula, Weight, and Structure

A precise understanding of a compound's fundamental identity is the cornerstone of its effective application. This compound is identified by its unique chemical formula, molecular weight, and structural arrangement.

Structurally, it is the salt of the cation hydrazinium and the anion bisulfate, with the formula [N₂H₅⁺][HSO₄⁻].[2][8][9] The protonation of one nitrogen atom in the hydrazine molecule by the strong acid (sulfuric acid) results in the stable hydrazinium cation.

Caption: Ionic structure of Hydrazinium Sulfate.

Physicochemical Properties

The utility of this compound in experimental design is dictated by its distinct physical and chemical properties. It is a strong reducing agent, a characteristic that underpins many of its applications.[1] The compound is stable under normal storage conditions but is incompatible with strong bases, oxidants, and nitrites.[10][11]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White crystalline solid; orthorhombic crystals | [1][4][10] |

| Molecular Weight | 130.13 g/mol | [1][4][6] |

| Melting Point | 254 °C (decomposes) | [4][6][10] |

| Density | 1.37 g/cm³ | [6][10][12] |

| Water Solubility | Sparingly soluble in cold water (3.41 g/100 mL at 25°C), more soluble in hot water (14.4 g/100 mL at 80°C) | [10][13][14] |

| pH (0.2 M solution) | 1.3 |[1][12] |

Synthesis Methodologies

This compound can be prepared through several reliable methods. The most direct approach involves the neutralization of an aqueous hydrazine solution with concentrated sulfuric acid.[1][2][3] For researchers needing to prepare the salt in a laboratory setting, two common processes are the Hoffman rearrangement of urea and the Hypochlorite-Ketazine process.

-

Hoffman Rearrangement of Urea : This method involves the reaction of urea with sodium hypochlorite and sodium hydroxide.[13][14] An intermediate is formed which then hydrolyzes to hydrazine. The hydrazine is subsequently precipitated as the sulfate salt.[15]

-

Hypochlorite-Ketazine Process : This process involves reacting concentrated ammonia with a ketone (e.g., methyl ethyl ketone) and sodium hypochlorite.[14][16] This forms a water-insoluble ketazine, which is then separated and hydrolyzed with sulfuric acid to yield this compound.[14][16] This method is often favored for its decent yields and manageable protocol.

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable reagent across multiple scientific domains, from analytical chemistry to pharmaceutical synthesis.

Role in Chemical Synthesis

As a stable source of the hydrazine moiety, this compound is a crucial precursor for a variety of hydrazine derivatives, including hydrazones, hydrazides, and azo compounds.[4] These derivatives are essential intermediates in the manufacturing of dyes, agrochemicals, and polymers.[4] Its properties as a reducing agent are also harnessed in polymer chemistry, where it can act as a polymerization catalyst.[4]

Utility in Drug Development and Pharmaceuticals

In the pharmaceutical industry, this compound serves as a key building block for synthesizing a range of therapeutic agents.[17]

-

Antimicrobial and Anti-Tuberculosis Agents : It is a foundational component in the synthesis of drugs targeting tuberculosis and other microbial infections.[4][17]

-

Antidepressants : The hydrazine functional group is present in some monoamine oxidase inhibitors (MAOIs), a class of antidepressants.[3][8] this compound itself exhibits MAOI activity.[3][8]

-

Cancer Research : this compound has been investigated for its potential to mitigate cancer-related cachexia (severe weight loss).[4][8] The proposed mechanism involves the inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is critical for gluconeogenesis.[3][8] By blocking this pathway, it is theorized that the compound could reduce the energy drain on the patient caused by the tumor's high glucose demand.[3][18] However, its use in cancer treatment is not approved by the FDA and remains controversial, with clinical trials showing no effect on tumor shrinkage.[18][19]

Analytical and Industrial Applications

Beyond synthesis, this compound is employed in analytical chemistry for the gravimetric estimation of metals such as nickel, cobalt, and cadmium.[2][8] It is also used in the refining of rare metals and as an antioxidant in soldering flux for light metals.[2][8]

Experimental Protocol: Synthesis of this compound via the Hypochlorite-Ketazine Process

This protocol details a laboratory-scale synthesis of this compound, adapted from established procedures.[14][16] This workflow highlights the transformation of simple precursors into the stable salt.

Caption: Workflow for this compound Synthesis.

Materials:

-

Concentrated Ammonia (20-30%)

-

Methyl Ethyl Ketone (MEK)

-

Sodium Hypochlorite Solution (e.g., 10% bleach)

-

Concentrated Sulfuric Acid (98%)

-

Distilled Water

-

Ice Bath, Magnetic Stirrer, Separatory Funnel, Filtration Apparatus

Procedure:

-

Step 1: Initial Reaction Mixture : In a well-ventilated fume hood, combine 250 mL of concentrated ammonia and 100 mL of methyl ethyl ketone in a suitable reaction flask equipped with a magnetic stir bar. Stir the mixture vigorously.[16]

-

Step 2: Formation of Ketazine : While stirring, slowly add a stoichiometric amount of sodium hypochlorite solution (e.g., ~186 g of 10% bleach) dropwise.[16] The reaction is exothermic and will produce gas; control the addition rate to manage the reaction vigor. An ice bath may be used for cooling.

-

Step 3: Phase Separation : Once the addition is complete and gas evolution has ceased, stop stirring and allow the mixture to stand for several hours until two clear layers form. The top, less dense layer is the methyl ethyl ketazine.[16]

-

Step 4: Isolation of Ketazine : Carefully separate the top organic layer containing the ketazine using a separatory funnel.[16]

-

Step 5: Acid Hydrolysis : In a separate beaker, prepare a hot acid solution by cautiously adding 20 mL of concentrated sulfuric acid to 100 mL of water with stirring. While the acid solution is still hot, add it directly to the separated ketazine layer and stir.[16] The ketazine will dissolve and react.

-

Step 6: Precipitation of this compound : As the mixture is stirred and allowed to cool to room temperature, white crystals of this compound will precipitate out of the solution.[16]

-

Step 7: Collection and Drying : Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold alcohol to remove impurities.[20] Dry the product thoroughly. The resulting white, crystalline solid is this compound.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme caution.

-

Toxicity : It is toxic if swallowed, inhaled, or absorbed through the skin.[11][21] It is a corrosive substance that can cause burns to the eyes, skin, and respiratory tract.[21][22]

-

Carcinogenicity : this compound is classified as a potential human carcinogen.[1][8][21] All contact should be minimized.

-

Handling : Always handle this compound in a well-ventilated chemical fume hood.[23] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][22] Avoid creating dust.[23]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[11][23] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and metals.[11]

-

First Aid : In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[11][22]

Conclusion

This compound is a compound of significant utility for the modern scientist. Its stability compared to pure hydrazine, coupled with its potent reactivity as a reducing agent and a synthetic building block, secures its place in both research and industrial applications. From the synthesis of novel pharmaceuticals to its role in analytical chemistry, a thorough understanding of its properties and handling requirements is essential for its safe and effective use. This guide serves as a foundational resource for professionals leveraging this versatile chemical in their work.

References

- 1. This compound | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine sulphate, 98% 10034-93-2 India [ottokemi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemiis.com [chemiis.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CAS 10034-93-2: this compound | CymitQuimica [cymitquimica.com]

- 8. What is this compound?_Chemicalbook [chemicalbook.com]

- 9. sdlookchem.com [sdlookchem.com]

- 10. This compound | 10034-93-2 [chemicalbook.com]

- 11. integraclear.com [integraclear.com]

- 12. 10034-93-2 CAS | HYDRAZINE SULPHATE | Inorganic Salts | Article No. 04084 [lobachemie.com]

- 13. This compound|10034-93-2|lookchem [lookchem.com]

- 14. This compound - Sciencemadness Wiki [sciencemadness.org]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. nbinno.com [nbinno.com]

- 18. This compound - NCI [cancer.gov]

- 19. This compound (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. nj.gov [nj.gov]

- 22. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 23. fishersci.fi [fishersci.fi]

CAS number for hydrazine sulfate for laboratory use.

An In-Depth Technical Guide to Hydrazine Sulfate for Laboratory Applications

Introduction

This compound, identified by the CAS number 10034-93-2 , is a salt formed from the reaction of hydrazine with sulfuric acid.[1][2] It presents as a white, crystalline, or powdered solid and is favored in many laboratory settings over its parent compound, hydrazine, due to its non-volatile nature and greater resistance to atmospheric oxidation during storage.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, key laboratory applications with detailed protocols, and essential safety and handling procedures for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an ionic compound with the chemical formula [N₂H₅]⁺[HSO₄]⁻.[1] It is soluble in hot water, sparingly soluble in cold water, and insoluble in alcohol.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10034-93-2 | [1][4][5] |

| Molecular Formula | H₆N₂O₄S | [5] |

| Molecular Weight | 130.12 g/mol | [1][2][5] |

| Appearance | Colorless crystals or white powder | [1][2] |

| Melting Point | 254 °C (decomposes) | [2] |

| Density | 1.37 g/cm³ | |

| Solubility in Water | 30 g/L at 20 °C | [1] |

| pH | 1.3 (0.2 M aqueous solution) | [6] |

Core Laboratory Applications

This compound's utility in the laboratory is primarily derived from its properties as a powerful reducing agent and a versatile building block in organic synthesis.

Reducing Agent in Analytical Chemistry

This compound is a reliable reducing agent used in various analytical procedures, including the gravimetric estimation of metals like nickel and cobalt, and in the analysis of minerals and slags.[6] A principal application is in titrimetric analysis, where its reducing power is harnessed for quantitative determination.

Protocol: Iodometric Titration to Assay this compound

This protocol describes a self-validating method for determining the purity of a this compound sample through back-titration with a standardized sodium thiosulfate solution.[7] The principle lies in the oxidation of this compound by a known excess of iodine, followed by the titration of the unreacted iodine.

Step-by-Step Methodology:

-

Standard Solution Preparation: Accurately weigh approximately 1 gram of this compound, dissolve it in deionized water in a 500 mL volumetric flask, and dilute to the mark.

-

Reaction Setup: Pipette 50.0 mL of the prepared this compound solution into a flask. Add 1 gram of sodium bicarbonate to buffer the solution, which is crucial for ensuring the reaction goes to completion without side reactions.

-

Oxidation: Add precisely 50.0 mL of a standardized 0.1 N iodine volumetric solution. The iodine will oxidize the this compound.

-

Back-Titration: Titrate the excess (unreacted) iodine with a standardized 0.1 N sodium thiosulfate volumetric solution.

-

Endpoint Detection: As the solution turns pale yellow, add 3 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration until the blue color disappears, marking the endpoint.

-

Calculation: One milliliter of 0.1 N iodine is equivalent to 0.003253 g of (NH₂)₂·H₂SO₄.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemiis.com [chemiis.com]

- 3. This compound | 10034-93-2 [chemicalbook.com]

- 4. CAS 10034-93-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 10034-93-2 [m.chemicalbook.com]

- 6. This compound | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Properties of Hydrazine Sulfate: Melting Point and Decomposition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrazine sulfate (N₂H₄·H₂SO₄) is a salt known for its stability compared to pure hydrazine, finding use in various chemical syntheses and analytical methods.[1] A comprehensive understanding of its thermal behavior is paramount for safe handling, process optimization, and predicting reaction kinetics. This guide provides an in-depth analysis of the melting point and thermal decomposition of this compound, synthesizing data from authoritative sources. The compound exhibits a distinct melting point at approximately 254 °C, which is immediately followed by decomposition.[2][3][4] The decomposition is a complex process yielding toxic gaseous products, including sulfur oxides (SOx) and nitrogen oxides (NOx).[5] This document details the thermal characteristics, outlines a validated experimental protocol for analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides critical safety information.

Introduction and Physicochemical Properties

This compound, also known as hydrazinium sulfate, is a colorless, odorless, crystalline solid formed from the neutralization of hydrazine with sulfuric acid.[3][6] It is sparingly soluble in cold water but more soluble in hot water, with the resulting aqueous solution being acidic.[2][3] Unlike liquid hydrazine, its salt form is non-volatile and significantly more stable in air, making it a preferred reagent in many applications.[1][2] However, its thermal instability at elevated temperatures necessitates a thorough characterization of its melting and decomposition behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10034-93-2 | [2][4] |

| Molecular Formula | N₂H₆SO₄ (or N₂H₄·H₂SO₄) | [3][6] |

| Molecular Weight | 130.12 g/mol | [2][6] |

| Appearance | White, crystalline powder/solid | [2][6] |

| Density | 1.37 g/cm³ | [2][3] |

| Melting Point | 254 °C (489 °F) | [2][4][6][7] |

| Decomposition Temp. | Begins at ~254 °C | [2][4][6] |

| Water Solubility | 30 g/L at 20 °C | [2][3] |

| pH | ~1.3 - 1.5 (0.2 M solution) | [2][4][6] |

Melting Point vs. Thermal Decomposition: A Concurrent Phenomenon

Multiple authoritative sources, including chemical suppliers and safety databases, consistently report the melting point of this compound as 254 °C.[1][2][3][4][7] However, it is crucial to understand that this is not a simple phase transition from solid to a stable liquid. The melting event is intrinsically linked with the onset of thermal decomposition.[2][3][6] Upon reaching 254 °C, the compound melts and immediately begins to break down.[2][3] Therefore, for practical purposes in process safety and design, the melting point should be considered the decomposition temperature.

This concurrent behavior implies that a stable liquid phase of this compound does not exist for any significant duration under normal atmospheric pressure. Any process requiring the substance to be heated must account for the generation of decomposition products as it approaches this temperature.

The Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving the release of multiple gaseous species. The exact mechanism and product distribution can be influenced by factors such as the heating rate and the surrounding atmosphere.

Onset and Products of Decomposition

Heating this compound to its decomposition point (~254 °C) results in the evolution of highly toxic and corrosive fumes.[5] The primary hazardous products identified are nitrogen oxides (NOx) and sulfur oxides (SOx) .[5] Mass spectrometry analysis of the decomposition of related hydrazinium salts has also identified ammonia (NH₃), water (H₂O), nitrogen (N₂), and hydrogen sulfide (H₂S) as potential gaseous products.

The decomposition of the hydrazine moiety itself can proceed through two main pathways:

-

Complete Decomposition: N₂H₄ → N₂ + 2H₂

-

Incomplete Decomposition: 3N₂H₄ → 4NH₃ + N₂

While these represent the decomposition of pure hydrazine, the presence of the sulfate counter-ion introduces a complex redox chemistry, leading to the formation of SOx. The overall process is exothermic and can be vigorous.

Proposed Decomposition Scheme

The decomposition likely begins with the dissociation of the salt into its constituent acid and base in the molten state, followed by the rapid decomposition of hydrazine, which is catalyzed by the acidic environment.

Caption: Simplified logical flow of this compound thermal decomposition.

Experimental Protocol: TGA/DSC Analysis

To precisely characterize the melting and decomposition of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the standard methodology. This approach provides simultaneous data on mass loss (from TGA) and heat flow (from DSC).

Rationale for Method Selection

-

TGA is essential for quantifying the mass loss associated with the release of gaseous decomposition products. It allows for the determination of the onset temperature of decomposition and the identification of distinct decomposition stages.

-

DSC measures the heat absorbed or released by the sample as a function of temperature. It will show a sharp endothermic peak corresponding to the melting, which may be immediately followed by exothermic peaks from the decomposition reactions.

-

Combined TGA/DSC ensures that both mass loss and thermal events are measured on the same sample under identical conditions, providing a direct correlation between them.

Step-by-Step Experimental Workflow

Objective: To determine the precise melting point and thermal decomposition profile of a this compound sample.

Instrumentation: A calibrated, simultaneous TGA/DSC instrument.

Materials:

-

This compound (ACS reagent grade, ≥99.0%)

-

High-purity nitrogen (or argon) for inert atmosphere.

-

Standard aluminum or alumina crucibles.

Protocol:

-

Instrument Calibration:

-

Perform temperature and heat flow calibrations using certified standards (e.g., Indium, Zinc) as per the instrument manufacturer's guidelines. This step is critical for ensuring the trustworthiness of the data.

-

Perform mass calibration for the TGA microbalance.

-

-

Sample Preparation:

-

Under a chemical fume hood and wearing appropriate Personal Protective Equipment (PPE), carefully weigh 3-5 mg of this compound directly into a tared TGA/DSC crucible. A smaller sample size minimizes thermal gradients and reduces the risk of a runaway reaction.

-

Record the exact mass.

-

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with inert nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

Set the following temperature program:

-

Segment 1: Equilibrate at 30 °C.

-

Segment 2: Ramp temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate provides a good balance between resolution and experimental time. Slower rates can offer better separation of overlapping events.

-

Segment 3: Hold at 400 °C for 5 minutes to ensure complete decomposition.

-

-

-

Data Acquisition & Analysis:

-

Initiate the experiment and record the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) data simultaneously.

-

From the DSC curve: Determine the onset temperature of the sharp endothermic peak, which corresponds to the melting point.

-

From the TGA curve: Determine the onset temperature of mass loss, which corresponds to the start of decomposition. Calculate the percentage mass loss for each distinct step in the derivative thermogravimetry (DTG) curve.

-

Caption: Standard workflow for TGA/DSC analysis of this compound.

Data Interpretation and Expected Results

The analysis of the resulting TGA/DSC curves will provide a detailed thermal profile.

Table 2: Expected Thermal Events for this compound

| Temperature Range (°C) | Technique | Expected Observation | Interpretation |

| ~254 °C | DSC | Sharp endothermic peak | Melting of this compound |

| >254 °C | TGA / DTG | Onset of rapid, significant mass loss | Start of thermal decomposition |

| >254 °C | DSC | Complex exothermic peaks | Energy released from decomposition reactions |

The TGA curve is expected to show a major mass loss event starting just at or after the melting point, confirming the concurrent nature of these phenomena. The total mass loss will depend on the final, stable residue (if any) at 400 °C.

Safety Considerations

This compound is a toxic and carcinogenic substance that requires careful handling.[6][8][9]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[8][9] It is corrosive and can cause severe skin and eye damage.[6][8]

-

Carcinogenicity: this compound is classified as a carcinogen (Category 1B) and is suspected of causing cancer.[6][9]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Decomposition Hazards: The thermal decomposition releases toxic and corrosive gases (NOx, SOx).[5] Ensure any heating process is conducted in a system designed to handle such off-gassing safely.

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[8]

Conclusion

The thermal behavior of this compound is defined by its melting point of 254 °C, which simultaneously marks the onset of its exothermic decomposition. This event is not a simple phase change but a transition into a reactive, unstable state that liberates hazardous gases. For professionals in research and drug development, treating 254 °C as a critical temperature limit is essential for safety and process control. The use of rigorous thermal analysis techniques like TGA/DSC, following a validated protocol as outlined in this guide, is indispensable for accurately characterizing the material's properties and ensuring its safe and effective use in any application.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound CAS#: 10034-93-2 [m.chemicalbook.com]

- 3. This compound|10034-93-2|lookchem [lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 7. Table 1, Properties of Hydrazine and this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemos.de [chemos.de]

A Technical Guide to the Chemical Structure of Hydrazinium Sulfate

Executive Summary: The compound commonly known as "hydrazine sulfate" is a cornerstone reagent with applications ranging from analytical chemistry to pharmaceutical synthesis.[1][2] However, a lack of precision in its common name often masks the distinct ionic structures it can adopt. This guide provides an in-depth structural analysis for researchers, scientists, and drug development professionals. We will dissect the molecular architecture of the constituent ions—hydrazinium ([N₂H₅]⁺), hydrazinediium ([N₂H₆]²⁺), sulfate (SO₄²⁻), and hydrogensulfate (HSO₄⁻)—and culminate in a detailed examination of the well-characterized orthorhombic crystal structure of hydrazinediium sulfate, [N₂H₆]²⁺[SO₄]²⁻. This document synthesizes crystallographic data and spectroscopic principles to offer a comprehensive understanding of the compound's solid-state chemistry.

Introduction: Deconvoluting "this compound"

The synthesis of this compound, typically achieved by treating hydrazine (N₂H₄) with sulfuric acid (H₂SO₄), is a straightforward acid-base reaction.[3] The ambiguity arises from the diprotic nature of sulfuric acid and the ability of hydrazine to be protonated once or twice. Consequently, the common name "this compound" can refer to at least two distinct ionic compounds:

-

Hydrazinium Hydrogensulfate: [N₂H₅]⁺[HSO₄]⁻, formed from a 1:1 molar reaction.

-

Hydrazinediium Sulfate: [N₂H₆]²⁺[SO₄]²⁻, resulting from complete protonation of hydrazine and deprotonation of sulfuric acid.[4]

Understanding the precise ionic composition is critical, as it dictates the compound's stereochemistry, hydrogen bonding potential, and crystal lattice packing, which in turn influence its physical and chemical properties. This guide will first analyze the structure of each potential ion before examining their assembly in the solid state.

The Cationic Species: [N₂H₅]⁺ and [N₂H₆]²⁺

The structure of the cation is fundamental to the salt's overall architecture. The degree of protonation of the parent hydrazine molecule yields two distinct chemical entities.

The Hydrazinium Cation: [N₂H₅]⁺

The monoprotonated hydrazinium cation, [N₂H₅]⁺, is formed when one of the nitrogen atoms of hydrazine accepts a proton.[4] Its structure is analogous to methylamine, with one nitrogen atom existing as an amino group (-NH₂) and the other as an ammonium group (-NH₃⁺).[4]

-

Valence Electrons: Nitrogen contributes 5 valence electrons and hydrogen contributes 1. For [N₂H₅]⁺, the total is (2 × 5) + (5 × 1) - 1 (for the +1 charge) = 14 valence electrons.[5]

-

Bonding: The structure features a single N-N bond, five N-H bonds, and a lone pair of electrons on the unprotonated nitrogen atom.[5] This lone pair makes the [N₂H₅]⁺ ion itself a potential Lewis base and a site for coordination or further chemical reaction.

-

Conformation: Neutron diffraction studies on various hydrazinium salts confirm a staggered conformation of the hydrogen atoms to minimize steric hindrance.[6]

The Hydrazinediium Cation: [N₂H₆]²⁺

Double protonation of hydrazine results in the hydrazinediium cation, [N₂H₆]²⁺.[4] This species is isoelectronic and isostructural with ethane, featuring a central N-N single bond with each nitrogen atom bonded to three hydrogen atoms in an ammonium-like configuration ([H₃N-NH₃]²⁺).[4]

-

Symmetry and Conformation: The ion adopts a staggered (trans) conformation, which is the most energetically favorable arrangement to minimize repulsion between the hydrogen atoms on adjacent nitrogen atoms.

-

N-N Bond Length: Crystallographic studies show that the N-N bond length in [N₂H₆]²⁺ is approximately 1.40-1.42 Å.[6] This is notably shorter than the N-N bond in neutral hydrazine (approx. 1.45 Å), a contraction attributed to the increased electrostatic repulsion between the formally positive nitrogen centers, which pulls them closer.

References

An In-Depth Technical Guide to ACS Grade Hydrazine Sulfate for Research and Pharmaceutical Applications

Section 1: Introduction to a High-Purity Reagent

Hydrazine sulfate (N₂H₄·H₂SO₄) is the salt formed from the base hydrazine and sulfuric acid.[1][2][3] In laboratory and industrial settings, it is often preferred over pure hydrazine because it is a non-volatile, white crystalline solid that is less susceptible to atmospheric oxidation during storage.[2][4][5] The designation "ACS Grade" is of paramount importance for researchers, scientists, and drug development professionals. It signifies that the material conforms to the stringent purity standards set by the American Chemical Society (ACS), ensuring that experimental results are not skewed by impurities.[6] This guide provides a comprehensive overview of the core characteristics, applications, analytical verification protocols, and critical safety measures associated with ACS grade this compound, grounding its utility in the context of high-stakes research and development.

Section 2: Core Physicochemical Properties